4-(3,4-Dichlorophenoxy)piperidine
Overview
Description
4-(3,4-Dichlorophenoxy)piperidine is an organic compound with the molecular formula C11H13Cl2NO. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenoxy group, which imparts unique chemical properties and reactivity .
Scientific Research Applications
4-(3,4-Dichlorophenoxy)piperidine has a wide range of applications in scientific research, including:
Mechanism of Action
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(3,4-Dichlorophenoxy)piperidine”, is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenoxy)piperidine typically involves the reaction of piperidine with 3,4-dichlorophenol. The reaction proceeds as follows:
Reaction: Piperidine reacts with 3,4-dichlorophenol to form this compound.
Crystallization and Drying: The product is crystallized from the reaction mixture and dried to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated crystallization processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenoxy)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing dichlorophenoxy group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted piperidine derivative .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorophenoxy)piperidine
- 4-(3,5-Dichlorophenoxy)piperidine
- 4-(3,4-Difluorophenoxy)piperidine
Uniqueness
4-(3,4-Dichlorophenoxy)piperidine is unique due to the specific positioning of the chlorine atoms on the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals that require these specific characteristics .
Properties
IUPAC Name |
4-(3,4-dichlorophenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNSSLUVUXZLEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395663 | |
Record name | 4-(3,4-dichlorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245057-73-2 | |
Record name | 4-(3,4-dichlorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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